molecular formula C13H19NO3S B5384086 4-methoxy-3-(propan-2-yl)-N-(prop-2-en-1-yl)benzenesulfonamide

4-methoxy-3-(propan-2-yl)-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B5384086
M. Wt: 269.36 g/mol
InChI Key: WUGZDEXRWAEZCD-UHFFFAOYSA-N
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Description

4-methoxy-3-(propan-2-yl)-N-(prop-2-en-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a methoxy group, an isopropyl group, and an allyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(propan-2-yl)-N-(prop-2-en-1-yl)benzenesulfonamide typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxy-3-(propan-2-yl)benzenesulfonyl chloride.

    N-Alkylation: The sulfonyl chloride is then reacted with prop-2-en-1-amine under basic conditions to form the desired sulfonamide. Common bases used in this reaction include triethylamine or sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(propan-2-yl)-N-(prop-2-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-hydroxy-3-(propan-2-yl)-N-(prop-2-en-1-yl)benzenesulfonamide.

    Reduction: 4-methoxy-3-(propan-2-yl)benzenesulfonic acid.

    Substitution: Various N-alkylated or N-arylated derivatives.

Scientific Research Applications

4-methoxy-3-(propan-2-yl)-N-(prop-2-en-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(propan-2-yl)-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antibacterial action, where it inhibits enzymes involved in bacterial cell wall synthesis.

    Pathways Involved: The inhibition of enzyme activity disrupts essential metabolic pathways, leading to the death of bacterial cells

Properties

IUPAC Name

4-methoxy-3-propan-2-yl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-5-8-14-18(15,16)11-6-7-13(17-4)12(9-11)10(2)3/h5-7,9-10,14H,1,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGZDEXRWAEZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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